

Application Note & Synthesis Protocol: 1-(2-Fluorophenyl)-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 1-(2-fluorophenyl)-1H-pyrazol-5-amine

CAS No.: 1056999-19-9

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Abstract

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a multitude of therapeutic agents.^{[1][2]} These compounds are recognized for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][3][4]} This application note provides a comprehensive, step-by-step protocol for the synthesis of **1-(2-fluorophenyl)-1H-pyrazol-5-amine**, a key intermediate for drug discovery and development. The described method is based on the robust and widely applicable cyclocondensation reaction between a substituted hydrazine and a β -ketonitrile.^{[5][6]} This document offers detailed procedural instructions, mechanistic insights, characterization data, and safety considerations to ensure reproducible and efficient synthesis for researchers in organic chemistry and drug development.

Introduction and Significance

5-Aminopyrazole derivatives are fundamental building blocks in the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.^{[2][5]}

Their value is underscored by their prevalence in numerous biologically active compounds, particularly as kinase inhibitors.[1][2] The incorporation of a 2-fluorophenyl group at the N1 position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate binding interactions with biological targets through specific electronic and steric effects.

The synthesis of **1-(2-fluorophenyl)-1H-pyrazol-5-amine** is most efficiently achieved through the cyclocondensation of (2-fluorophenyl)hydrazine with a suitable three-carbon synthon, such as 3-aminocrotononitrile or its synthetic equivalents. This reaction is a classic example of pyrazole synthesis and proceeds with high regioselectivity and yield.[6]

Reaction Scheme and Mechanism

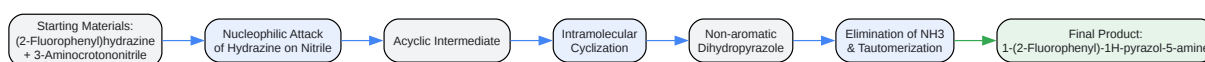
The synthesis proceeds via a well-established pathway involving the condensation of (2-fluorophenyl)hydrazine with 3-aminocrotononitrile.

Overall Reaction:

 Reaction Scheme

Caption: General reaction scheme for the synthesis of **1-(2-fluorophenyl)-1H-pyrazol-5-amine**.

The reaction mechanism initiates with the nucleophilic attack of the more nucleophilic nitrogen of (2-fluorophenyl)hydrazine onto the electrophilic carbon of the nitrile group in 3-aminocrotononitrile. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the enamine carbon. Subsequent elimination of ammonia and tautomerization leads to the formation of the stable aromatic pyrazole ring.[5]



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Caption: Workflow of the key mechanistic steps.

Materials and Equipment

Reagent/Material	CAS Number	Molecular Formula	Suggested Purity	Supplier (Example)
(2-Fluorophenyl)hydrazine HCl	2368-80-1	C ₆ H ₇ FN ₂ ·HCl	≥98%	Sigma-Aldrich
3-Aminocrotononitrile	1118-61-2	C ₄ H ₆ N ₂	≥97%	TCI America
Ethanol (Absolute)	64-17-5	C ₂ H ₅ OH	≥99.5%	Fisher Scientific
Glacial Acetic Acid	64-19-7	CH ₃ COOH	≥99.7%	VWR
Sodium Bicarbonate (NaHCO ₃)	144-55-8	NaHCO ₃	ACS Reagent	EMD Millipore
Ethyl Acetate (EtOAc)	141-78-6	C ₄ H ₈ O ₂	HPLC Grade	J.T. Baker
Hexanes	110-54-3	C ₆ H ₁₄	HPLC Grade	J.T. Baker
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	7757-82-6	Na ₂ SO ₄	ACS Reagent	Sigma-Aldrich

Equipment:

- Round-bottom flasks (50 mL, 100 mL)
- Reflux condenser
- Magnetic stirrer and stir bars
- Heating mantle or oil bath

- Rotary evaporator
- Separatory funnel (250 mL)
- Glass funnel and filter paper
- Beakers and graduated cylinders
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- UV lamp for TLC visualization
- Melting point apparatus
- NMR spectrometer and Mass spectrometer for characterization

Detailed Experimental Protocol

Step 1: Reaction Setup

- To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-fluorophenyl)hydrazine hydrochloride (1.0 eq, e.g., 1.62 g, 10.0 mmol).
- Add absolute ethanol (40 mL) to the flask. Stir the mixture at room temperature until the solid is mostly dissolved.
- Add 3-aminocrotonitrile (1.0 eq, e.g., 0.82 g, 10.0 mmol) to the solution.
- Add a catalytic amount of glacial acetic acid (0.1 eq, e.g., 0.06 mL, 1.0 mmol) to the reaction mixture. The acid catalyzes the condensation and cyclization steps.^[7]

Step 2: Reaction Execution

- Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80 °C) using a heating mantle or oil bath.^[7]
- Maintain the reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The

disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

Step 3: Work-up and Isolation

- After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acetic acid and any remaining hydrochloride salt.
- Transfer the mixture to a 250 mL separatory funnel. Shake vigorously and allow the layers to separate.
- Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
- Combine all organic layers and wash with brine (50 mL).
- Dry the combined organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

- The crude product can be purified by recrystallization or flash column chromatography.
- Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
- Flash Column Chromatography: If necessary, purify the crude product on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.

Characterization and Expected Results

The final product, **1-(2-fluorophenyl)-1H-pyrazol-5-amine**, should be characterized to confirm its identity and purity using standard analytical techniques.[8]

Analysis Technique	Expected Results
Appearance	Off-white to light brown solid.
Melting Point	Literature values should be consulted for comparison.
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): ~7.5-7.1 (m, 4H, Ar-H), ~7.4 (d, 1H, pyrazole-H), ~5.6 (d, 1H, pyrazole-H), ~3.8 (br s, 2H, -NH ₂). Note: Chemical shifts are predictive and may vary.
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): ~157 (C-F, d), ~148 (C-NH ₂), ~140 (Ar-C), ~129-124 (Ar-CH), ~95 (pyrazole-CH). Note: Chemical shifts are predictive and may vary.
Mass Spec (ESI+)	m/z: Calculated for C ₉ H ₈ FN ₃ [M+H] ⁺ : 178.07. Found: 178.1.
Yield	70-85% (post-purification).

Safety Precautions

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.
- Ventilation: All procedures should be performed in a well-ventilated fume hood.
- Reagent Handling:
 - (2-Fluorophenyl)hydrazine hydrochloride is toxic and a suspected mutagen. Avoid inhalation, ingestion, and skin contact.
 - 3-Aminocrotonitrile is harmful if swallowed or in contact with skin.

- Glacial acetic acid is corrosive and can cause severe skin burns and eye damage.
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low or No Reaction	Inactive reagents; Insufficient heating.	Ensure reagents are of high purity. Confirm reaction temperature is at reflux. Increase reaction time.
Incomplete Reaction	Insufficient reaction time; Catalyst degradation.	Extend reflux time and monitor by TLC. Add a small additional amount of glacial acetic acid if necessary.
Difficulty in Purification	Presence of side products or starting material.	Optimize the mobile phase for column chromatography for better separation. For recrystallization, try a different solvent system (e.g., ethanol/water, isopropanol).

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